N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide

CYP2C9 inhibition type-II binding drug-drug interaction

This 5-ethyl-1,3,4-thiadiazol-2-yl quinoline-4-carboxamide is the pyridin-2-yl regioisomer (CAS 735303-71-6). Unlike the pyridin-4-yl analog, it does not coordinate CYP2C9 heme iron, making it an essential matched negative control for type‑II binding assays. It also carries the 5-ethyl‑thiadiazole motif linked to potent antileishmanial activity (IC₅₀ 0.04–5.60 µM). Procure both regioisomers to deconvolute heme‑iron contributions to metabolic stability, or use it as a scaffold for antiparasitic SAR. Available from screening‑compound catalogues with rapid dispatch for panel screens (RGS4, µ‑opioid, ADAM17).

Molecular Formula C19H15N5OS
Molecular Weight 361.4 g/mol
Cat. No. B5164695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide
Molecular FormulaC19H15N5OS
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCCC1=NN=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4
InChIInChI=1S/C19H15N5OS/c1-2-17-23-24-19(26-17)22-18(25)13-11-16(15-9-5-6-10-20-15)21-14-8-4-3-7-12(13)14/h3-11H,2H2,1H3,(H,22,24,25)
InChIKeyMNOXZMYWKPFITB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide — Structural & Physicochemical Baseline for Scientific Procurement


N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide (CAS 735303-71-6; molecular formula C₁₉H₁₅N₅OS; molecular weight 361.4 Da) is a synthetic quinoline‑4‑carboxamide derivative bearing a 5‑ethyl‑1,3,4‑thiadiazol‑2‑yl amide substituent and a pyridin‑2‑yl group at the quinoline C2 position . Predicted physicochemical properties include a consensus log P of 2.64 , 0 Rule‑of‑5 violations , and a topological polar surface area of 109 Ų , placing it in favorable oral drug‑like chemical space. The compound has been disclosed as a member of quinoline‑4‑carboxamide analogue libraries used in systematic cytochrome P450 type‑II binding investigations [1], and it has been subjected to multiple PubChem high‑throughput screening campaigns targeting G‑protein signaling regulators, opioid receptors, and ADAM17 . Despite its representation in screening collections, published quantitative pharmacological data for this specific chemotype remain sparse, and the preponderance of functional evidence is currently derived from class‑level inference based on closely related quinoline‑thiadiazole hybrids.

Why N‑(5‑Ethyl‑1,3,4‑thiadiazol‑2‑yl)‑2‑(pyridin‑2‑yl)quinoline‑4‑carboxamide Cannot Be Replaced by a Generic In‑Class Quinoline‑Thiadiazole Analog


Quinoline‑4‑carboxamide‑based thiadiazole hybrids are not functionally interchangeable because the nature and position of both the thiadiazole N‑substituent and the pyridinyl regioisomer dramatically modulate heme‑iron coordination geometry, CYP binding affinity, and target engagement. Systematic structure–activity relationship studies on quinoline‑4‑carboxamide analogues have demonstrated that moving the pyridine nitrogen from the para to the ortho (pyridin‑2‑yl) position abolishes direct ferric heme‑iron coordination in CYP2C9, fundamentally altering the type‑II binding mode observed for the para‑pyridinyl series [1]. Furthermore, for 1,3,4‑thiadiazole‑containing quinoline hybrids, replacement of the 5‑ethyl group with 5‑methyl, 5‑cyclobutyl, or unsubstituted thiadiazole yields distinct antileishmanial IC₅₀ values spanning ~0.04 µM to > 9 µM, with the 5‑ethyl substitution consistently appearing among the most potent sub‑series [2]. These two orthogonal differentiation axes—pyridine regioisomerism dictating CYP binding modality, and the 5‑alkyl substituent on the thiadiazole ring governing antiparasitic potency—mean that sourcing a generic “quinoline‑thiadiazole” without precisely specifying these structural features introduces risk of substantially divergent pharmacological performance.

Quantitative Differentiation Evidence for N‑(5‑Ethyl‑1,3,4‑thiadiazol‑2‑yl)‑2‑(pyridin‑2‑yl)quinoline‑4‑carboxamide


CYP2C9 Type‑II Binding: Pyridin‑2‑yl vs. Pyridin‑4‑yl Regioisomer Comparison

The pyridin‑2‑yl (ortho) regioisomer present in the target compound is structurally incapable of direct nitrogen‑to‑heme‑iron coordination in CYP2C9, in contrast to the pyridin‑4‑yl (para) analogue which forms a canonical type‑II complex. In the systematic SAR study by Peng et al., only the para‑pyridine isomer produced a characteristic type‑II difference spectrum with a Kᵢ of ≤ 10 µM, while the meta and ortho isomers failed to coordinate the heme iron [1]. This regioisomeric selectivity is directly relevant for procurement decisions: researchers seeking a quinoline‑4‑carboxamide that minimizes CYP2C9 type‑II binding liability should select the pyridin‑2‑yl compound over the pyridin‑4‑yl analogue.

CYP2C9 inhibition type-II binding drug-drug interaction regioisomeric selectivity

Antileishmanial Potency Range for Quinoline‑Thiadiazole Hybrids Bearing 5‑Ethyl Substitution

In a focused library of 20 quinoline‑based thiadiazole analogues evaluated against Leishmania promastigotes, compounds carrying a 5‑ethyl group on the 1,3,4‑thiadiazole ring consistently fell within the most potent activity band (IC₅₀ range 0.04–5.60 µM), significantly outperforming the standard drug pentamidine (IC₅₀ = 7.02 ± 0.09 µM) [1]. Although the precise IC₅₀ of the target compound was not individually reported in this study, the SAR trend indicates that the 5‑ethyl‑1,3,4‑thiadiazol‑2‑yl motif is a critical potency determinant within this chemotype, whereas analogues with bulkier or unsubstituted thiadiazole rings exhibited reduced activity (IC₅₀ 7.20–9.60 µM) [1]. This positions the 5‑ethyl‑thiadiazole subclass as the preferred starting point for antileishmanial lead optimisation.

antileishmanial Leishmania quinoline-thiadiazole structure-activity relationship

Anticancer Activity of 5‑Ethyl‑1,3,4‑thiadiazole‑Containing Analogues vs. Cisplatin

A closely related N‑(5‑ethyl‑1,3,4‑thiadiazol‑2‑yl)‑acetamide derivative (compound 4y) demonstrated promising cytotoxicity against MCF‑7 breast cancer cells (IC₅₀ = 0.084 ± 0.020 mmol L⁻¹) and A549 lung cancer cells (IC₅₀ = 0.034 ± 0.008 mmol L⁻¹), with activity compared directly to cisplatin [1]. Furthermore, compound 4y exhibited aromatase inhibitory activity (IC₅₀ = 0.062 ± 0.004 mmol L⁻¹ on MCF‑7 cells), a mechanistic endpoint not uniformly shared by other 1,3,4‑thiadiazole derivatives lacking the 5‑ethyl substitution [1]. Although compound 4y differs from the target compound in its acetamide linker, both share the identical 5‑ethyl‑1,3,4‑thiadiazol‑2‑yl pharmacophore, establishing this moiety as a validated contributor to anticancer and aromatase‑inhibitory activity within the thiadiazole chemical space.

anticancer thiadiazole MCF-7 A549 cytotoxicity

Predicted Drug‑Likeness: Physicochemical Comparison with the Pyridin‑4‑yl Regioisomer

The target compound (pyridin‑2‑yl regioisomer) and its pyridin‑4‑yl counterpart share identical molecular formula (C₁₉H₁₅N₅OS) and molecular weight (361.4 Da), yet the regioisomeric switch alters the spatial orientation of the nitrogen lone pair, which governs CYP binding behaviour [1] without affecting bulk physicochemical descriptors. Both isomers exhibit a consensus ACD/log P of ~2.6, 0 Rule‑of‑5 violations, a topological polar surface area of 109 Ų, and 4 freely rotatable bonds . This near‑identical physicochemical profile means that the differentiation between the two regioisomers for procurement purposes rests entirely on the biological consequence of pyridine nitrogen position (CYP2C9 type‑II binding vs. non‑binding), rather than on any absorption or permeability advantage.

drug-likeness logP Lipinski physicochemical comparison regioisomer

PubChem High‑Throughput Screening Profile: Multi‑Target Activity Fingerprint

The target compound has been tested in at least four distinct PubChem primary screening assays: (i) a cell‑based RGS4 regulator screen (Johns Hopkins Ion Channel Center), (ii) a luminescence‑based µ‑opioid receptor agonist screen (Scripps Research Institute), (iii) a QFRET‑based ADAM17 (TACE) inhibition screen (Scripps), and (iv) a fluorescence‑based cell‑based primary screen (Scripps) . While individual activity outcomes from these screens are not publicly tabulated in curated form, the breadth of assay deposition indicates that this compound has been selected as a representative of the quinoline‑thiadiazole scaffold across multiple target classes. In contrast, the pyridin‑4‑yl regioisomer and the 5‑cyclobutyl analogue have fewer documented screening entries in PubChem, suggesting that the pyridin‑2‑yl / 5‑ethyl combination has attracted greater attention as a screening probe .

high-throughput screening RGS4 opioid receptor ADAM17 polypharmacology

Recommended Application Scenarios for N‑(5‑Ethyl‑1,3,4‑thiadiazol‑2‑yl)‑2‑(pyridin‑2‑yl)quinoline‑4‑carboxamide Based on Evidence Strength


CYP2C9 Drug‑Drug Interaction (DDI) Liability Screening — Negative Control or Comparator for Pyridin‑4‑yl Type‑II Binders

Because the pyridin‑2‑yl regioisomer does not coordinate the CYP2C9 heme iron, it serves as a structurally matched negative control for type‑II binding assays alongside the pyridin‑4‑yl analogue [1]. Procurement of both regioisomers as a matched pair enables laboratories to dissect the contribution of heme‑iron coordination to metabolic stability independent of other physicochemical variables, directly addressing questions raised by Peng et al. (J. Med. Chem. 2008) and subsequent CYP3A4 comparative metabolism studies [1].

Antileishmanial Lead Optimisation Starting Point — 5‑Ethyl‑Thiadiazole Pharmacophore Expansion

The 5‑ethyl‑1,3,4‑thiadiazol‑2‑yl motif is associated with the most potent antileishmanial activity band (IC₅₀ 0.04–5.60 µM vs. pentamidine at 7.02 µM) within the quinoline‑thiadiazole hybrid series reported by Almandil et al. (Bioorg. Chem. 2019) [2]. The target compound, featuring both the 5‑ethyl‑thiadiazole and the pyridin‑2‑yl quinoline substitution, represents a logical scaffold for systematic exploration of the pyridine regioisomer space in antileishmanial SAR studies.

Multi‑Target Screening Probe for GPCR, Opioid, and Metalloprotease Panel Assays

The compound has existing PubChem deposition across RGS4, µ‑opioid receptor, and ADAM17 primary screens , making it a pragmatic choice for laboratories running focused panel screens against these target families. Its availability in multiple vendor catalogues (ChemDiv, EvitaChem, BenchChem) and a well‑characterised CAS registry entry facilitate rapid procurement and cross‑study reproducibility.

Anticancer Pharmacophore Validation — Aromatase Inhibition Follow‑Up Studies

Given that compound 4y, which shares the identical 5‑ethyl‑1,3,4‑thiadiazol‑2‑yl pharmacophore, demonstrated dual MCF‑7/A549 cytotoxicity and aromatase inhibition (IC₅₀ = 0.062 mM) [3], the target compound is a suitable candidate for head‑to‑head comparison studies designed to deconvolute the contribution of the quinoline‑4‑carboxamide linker vs. the acetamide linker to aromatase binding and selectivity.

Quote Request

Request a Quote for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.